2-Methoxy-3'-piperidinomethyl benzophenone
Overview
Description
2-Methoxy-3’-piperidinomethyl benzophenone is a chemical compound with the molecular formula C20H23NO2 and a molecular weight of 309.41 g/mol . It is also known by its IUPAC name, (2-methoxyphenyl)[3-(1-piperidinylmethyl)phenyl]methanone . This compound is characterized by the presence of a methoxy group, a piperidinomethyl group, and a benzophenone core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3’-piperidinomethyl benzophenone typically involves the reaction of 2-methoxybenzoyl chloride with 3-(piperidin-1-ylmethyl)aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3’-piperidinomethyl benzophenone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzophenone core can be reduced to form a secondary alcohol.
Substitution: The piperidinomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 2-hydroxy-3’-piperidinomethyl benzophenone.
Reduction: Formation of 2-methoxy-3’-piperidinomethyl benzohydrol.
Substitution: Formation of various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-3’-piperidinomethyl benzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-3’-piperidinomethyl benzophenone is not well-documented. based on its structure, it is likely to interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxybenzophenone: Similar structure but with a hydroxyl group instead of a piperidinomethyl group.
2-Methoxybenzophenone: Lacks the piperidinomethyl group.
3’-Piperidinomethyl benzophenone: Lacks the methoxy group.
Uniqueness
2-Methoxy-3’-piperidinomethyl benzophenone is unique due to the presence of both a methoxy group and a piperidinomethyl group, which can impart distinct chemical and biological properties compared to its analogs. This combination of functional groups can enhance its solubility, reactivity, and potential interactions with biological targets.
Properties
IUPAC Name |
(2-methoxyphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-23-19-11-4-3-10-18(19)20(22)17-9-7-8-16(14-17)15-21-12-5-2-6-13-21/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMCIWRWIPBNHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643125 | |
Record name | (2-Methoxyphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-62-6 | |
Record name | (2-Methoxyphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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